molecular formula C14H10BrN3OS B4765575 3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4765575
M. Wt: 348.22 g/mol
InChI Key: YMXPRALDGOODCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic compound that contains a thieno[2,3-b]pyridine ring system.

Scientific Research Applications

3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of this disease.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase and topoisomerase II, which are involved in various cellular processes. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and topoisomerase II, which are involved in the progression of Alzheimer's disease and cancer, respectively. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential as a potent anticancer agent. In addition, this compound has been found to inhibit the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research could focus on the optimization of this compound as a potential anticancer agent, including the development of targeted drug delivery systems. In addition, further studies could be conducted to investigate the potential use of this compound in treating other diseases, such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-8-3-1-4-9(7-8)18-13(19)12-11(16)10-5-2-6-17-14(10)20-12/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXPRALDGOODCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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